molecular formula C13H10BrNO4 B14167072 5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide CAS No. 672276-29-8

5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide

Cat. No.: B14167072
CAS No.: 672276-29-8
M. Wt: 324.13 g/mol
InChI Key: FBFAOPRTISEQIQ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide is an organic compound that belongs to the class of pyran derivatives It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a carboxamide group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced into the phenyl ring through a methoxylation reaction using methanol and a suitable catalyst.

    Carboxamidation: The carboxamide group is introduced through a reaction with an amine, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-methoxyphenyl)-2-thiophenesulfonamide
  • 5-bromo-N-(2-methoxyphenyl)-1-naphthamide
  • 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide

Uniqueness

5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide is unique due to its specific structural features, such as the presence of a pyran ring and a carboxamide group, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

672276-29-8

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

5-bromo-N-(2-methoxyphenyl)-6-oxopyran-3-carboxamide

InChI

InChI=1S/C13H10BrNO4/c1-18-11-5-3-2-4-10(11)15-12(16)8-6-9(14)13(17)19-7-8/h2-7H,1H3,(H,15,16)

InChI Key

FBFAOPRTISEQIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=COC(=O)C(=C2)Br

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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